N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Description

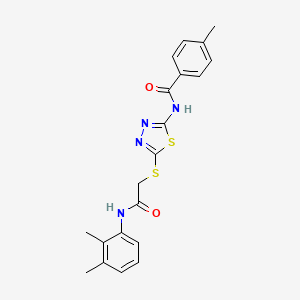

N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a 1,3,4-thiadiazole derivative with a complex substitution pattern. Its structure comprises:

- A 1,3,4-thiadiazole core functionalized at the 2-position with a 4-methylbenzamide group.

- A thioether linkage at the 5-position of the thiadiazole, connected to a 2-(2,3-dimethylphenylamino)-2-oxoethyl moiety.

Its synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazol-2-thiol with N-aryl-2-chloroacetamides, followed by acylation steps, as described in analogous protocols .

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-7-9-15(10-8-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLYSUMNKILGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is , with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.51 g/mol |

| Purity | Typically 95% |

Anticancer Properties

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms of action remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings often demonstrate significant antibacterial and antifungal properties . For instance, a comparative study evaluated the minimum inhibitory concentration (MIC) of various thiadiazole derivatives against common pathogens, revealing potent activity against Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of new 1,3,4-thiadiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

The biological activity of this compound is largely linked to its interactions with specific molecular targets within biological systems. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations could be employed to understand its interaction dynamics and specificity towards target proteins.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi.

- Synergistic Effects : Some derivatives have been shown to enhance the activity of existing antibiotics when used in combination therapy, suggesting potential for overcoming antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the thiadiazole structure can enhance antimicrobial potency, making these compounds promising candidates for developing new antibiotics.

Enzyme Inhibition

This compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases and mood disorders. In vitro studies have shown that certain thiadiazole derivatives exhibit substantial inhibitory activity against MAO-A isoforms, suggesting that this compound could be explored further for therapeutic applications in psychiatry .

Case Study 1: Antitumor Activity

A study focusing on a series of benzamide derivatives containing thiadiazole rings highlighted their potential as antitumor agents. The compound this compound was tested in various cancer cell lines. The results indicated that it inhibited cell proliferation significantly, making it a candidate for further development as an anticancer drug.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of thiadiazole derivatives on neuronal cells subjected to oxidative stress. This compound exhibited protective effects against cell death induced by oxidative agents. This finding positions the compound as a potential therapeutic agent in neurodegenerative disease models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparisons:

Structural Variations and Physicochemical Properties :

- The target compound features a 2,3-dimethylphenyl group and a 4-methylbenzamide , which may enhance lipophilicity compared to analogs with halogens (e.g., 5e’s 4-chlorobenzyl) or methoxy groups (e.g., 5m) . This could influence bioavailability and membrane permeability.

- Melting Points : Derivatives with bulkier substituents (e.g., compound 6.4, 243–245°C) exhibit higher melting points than simpler analogs (e.g., 5m, 135–136°C), likely due to increased molecular rigidity and intermolecular interactions .

Synthetic Efficiency: The target compound’s synthesis would likely mirror methods for analogs in , where alkylation of 5-amino-1,3,4-thiadiazol-2-thiol with N-aryl-2-chloroacetamides achieves yields of 67.7–94.8% . This is comparable to yields for 5e–5m (68–88%) .

The presence of a methylbenzamide group in the target may mimic the pharmacophore of 4y’s p-tolylamino moiety, suggesting analogous activity . Antimicrobial Effects: Compound 6.4 () inhibits bacterial luminescence (Photobacterium leiognathus), indicating thiadiazole derivatives’ broad bioactivity. The target’s thioether and amide groups are critical for such interactions .

Spectroscopic Characterization :

- IR and NMR data for analogs (e.g., compound 6.4: IR peaks at 1657 cm⁻¹ for amide C=O; 1H-NMR δ 7.52–7.94 ppm for aromatic protons) provide a template for predicting the target’s spectral features .

Critical Analysis of Divergent Findings

- Contradictions in Bioactivity : While some thiadiazoles (e.g., 4y in ) show strong antitumor effects, others (e.g., 5e–5m in ) lack explicit activity data. This highlights the need for substituent-specific studies.

- Synthetic Challenges: notes difficulties in isolating pure thioacetamide derivatives, which may apply to the target compound if similar purification issues arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.